molecular formula C8H8F3N3O3 B2481010 3-methyl-2,4-dioxo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351643-66-7

3-methyl-2,4-dioxo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2481010
CAS RN: 1351643-66-7
M. Wt: 251.165
InChI Key: LCIDLVNTWABTCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions. For example, compounds with similar structures have been synthesized using solution-phase combinatorial methodology, indicating the versatility of synthetic approaches for pyrimidine derivatives. The introduction of functional groups, such as fluorine or trifluoromethyl groups, and modifications at various positions on the pyrimidine ring, are critical for achieving desired activities and properties (Palanki et al., 2000). Additionally, Biginelli reaction has been employed for the synthesis of tetrahydropyrimidine derivatives, showcasing a method for constructing complex molecules from simpler precursors (Gein et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using various spectroscopic methods. Crystal structure analyses provide insights into the molecular conformation and intermolecular interactions, which are essential for understanding the compound's physical and chemical behaviors (Lavanya Rajarajeswari G. et al., 2020).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. For example, dehydrogenation reactions can convert tetrahydropyrimidines to dihydropyrimidines, indicating the flexibility of these cores in chemical transformations (Memarian & Soleymani, 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of organic chemistry has led to the synthesis of novel heterocyclic compounds derived from similar pyrimidine structures, demonstrating applications in the development of anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized, showcasing potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Fluorinated Pyrimidine Analogues

The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid highlights the importance of fluorinated compounds in medicinal chemistry, offering insights into the design of new drugs with improved pharmacological properties. These compounds exhibit orthogonal intramolecular C–F···C=O interactions, suggesting a role in stabilizing specific molecular conformations (Sukach et al., 2015).

Inhibition of Gene Expression

Studies on the structure-activity relationship of pyrimidine derivatives have led to the identification of compounds inhibiting NF-kappaB and AP-1 gene expression. Such research is crucial for developing new therapeutic agents targeting these transcription factors involved in inflammatory and cancer processes (Palanki et al., 2000).

Metabolic Studies

Research involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the metabolism and disposition of potent HIV integrase inhibitors. This highlights the application of pyrimidine derivatives in antiviral therapy and the use of advanced spectroscopic techniques in drug discovery (Monteagudo et al., 2007).

Catalytic Synthesis

The use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction demonstrates the role of pyrimidine derivatives in organic synthesis, offering a pathway to efficiently produce compounds with potential biological activity (Gein et al., 2018).

properties

IUPAC Name

3-methyl-2,4-dioxo-N-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3/c1-14-6(16)4(2-12-7(14)17)5(15)13-3-8(9,10)11/h2H,3H2,1H3,(H,12,17)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIDLVNTWABTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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